Home > Products > Screening Compounds P25401 > PF-543 (Citrate)
PF-543 (Citrate) - 1415562-83-2

PF-543 (Citrate)

Catalog Number: EVT-253292
CAS Number: 1415562-83-2
Molecular Formula: C33H39NO11S
Molecular Weight: 657.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PF-543 Citrate is a novel cell-permeant inhibitor of SphK1 with a K(i) of 3.6 nM, PF-543 is sphingosine-competitive and is more than 100-fold selective for SphK1 over the SphK2 isoform.IC50 value: 3.6 nM (Ki)Target: SphK1PF-543 is the most potent inhibitor of SphK1 described to date and it will be useful for dissecting specific roles of SphK1-driven S1P signalling.
Synthesis Analysis

The synthesis of PF-543 involves several steps that utilize commercially available reagents and methods to ensure high purity and yield. A notable synthesis method includes the use of nitrogen atmosphere during reactions to prevent unwanted oxidation, along with thin-layer chromatography for monitoring reaction progress. Key techniques employed in the synthesis include:

  • Column Chromatography: Utilized for purifying intermediates and final products.
  • Nuclear Magnetic Resonance Spectroscopy: Employed to confirm the structure of synthesized compounds.
  • Mass Spectrometry: Used for determining the molecular weight and purity of the final product.

The specific synthetic pathway involves multiple reactions that lead to the formation of PF-543 from simpler precursors through a series of coupling and modification steps .

Molecular Structure Analysis

PF-543 exhibits a complex molecular structure characterized by several functional groups that contribute to its biological activity. The structure can be represented as follows:

  • Core Structure: The compound features a central sphingosine-like backbone which is critical for its interaction with sphingosine kinase.
  • Functional Groups: Various hydroxyl groups and a sulfonamide moiety enhance its solubility and binding affinity.

The detailed molecular structure allows PF-543 to mimic sphingosine, facilitating its competitive inhibition of sphingosine kinase 1 .

Chemical Reactions Analysis

PF-543 primarily acts through competitive inhibition of sphingosine kinase 1, leading to decreased production of sphingosine-1-phosphate. The key reactions include:

  • Inhibition Mechanism: PF-543 binds to the active site of sphingosine kinase 1, preventing the phosphorylation of sphingosine to form sphingosine-1-phosphate.
  • Biological Impact: This inhibition results in altered cellular signaling pathways, promoting apoptosis and reducing cell proliferation in various cancer cell lines .

The compound has been shown to induce apoptosis through pathways involving caspases and Bcl-2 family proteins, highlighting its potential as an anticancer agent .

Mechanism of Action

PF-543 functions by competitively inhibiting sphingosine kinase 1. The process can be summarized as follows:

  1. Binding: PF-543 binds to the active site of sphingosine kinase 1 in a manner similar to that of its natural substrate, sphingosine.
  2. Inhibition: By occupying this site, PF-543 prevents the enzyme from phosphorylating sphingosine, thereby reducing levels of sphingosine-1-phosphate.
  3. Cellular Effects: The decrease in sphingosine-1-phosphate levels leads to reduced survival signaling in cells, promoting apoptosis and inhibiting tumor growth .

Data indicate that PF-543 exhibits an IC50 value of approximately 2 nM against sphingosine kinase 1, demonstrating its potency .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: PF-543 is typically presented as a white to off-white powder.
  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under recommended storage conditions (4°C) when protected from moisture.
  • Purity: Commercially available forms have reported purities exceeding 98% .

Relevant Data

The compound's high purity and stability make it suitable for various biological assays and research applications.

Applications

PF-543 has significant scientific applications primarily in cancer research due to its role as a selective inhibitor of sphingosine kinase 1. Its applications include:

  • Cancer Therapy Research: Investigated for its potential to inhibit tumor growth in various cancers by modulating sphingosine-1-phosphate signaling pathways.
  • Cellular Mechanism Studies: Used in studies examining the role of sphingolipid metabolism in cell proliferation and apoptosis.
  • Drug Development: Serves as a lead compound for developing new derivatives with improved efficacy against cancer cells .
Introduction to PF-543 (Citrate)

PF-543 Citrate (C₃₃H₃₉NO₁₁S; MW: 657.73 g/mol) is a citrate salt formulation of the selective sphingosine kinase 1 (SPHK1) inhibitor PF-543, developed to enhance solubility for in vitro and in vivo research applications. This small-molecule inhibitor targets the sphingolipid metabolic pathway by competitively inhibiting SPHK1-mediated production of sphingosine-1-phosphate (S1P), a bioactive lipid mediator implicated in cancer, inflammation, and fibrosis [1] [3]. With a CAS number of 1415562-83-2, PF-543 Citrate serves as a critical pharmacological probe for dissecting S1P-dependent signaling mechanisms and their pathophysiological roles [6] [10].

Chemical Characterization and Pharmacological Profile of PF-543 (Citrate)

Molecular Properties:PF-543 Citrate exhibits high lipophilicity (cLogP: 4.5) and membrane permeability, enabling efficient cellular uptake. Its structure comprises a chiral 4-(hydroxymethyl)pyrrolidin-3-yl moiety linked to a biphenyl-ether scaffold and a benzenesulfonyl group, which is essential for SPHK1 binding [4] [7]. The citrate salt formulation stabilizes the compound in aqueous solutions (solubility: 50 mg/mL in H₂O) [3] [6].

Table 1: Molecular Properties of PF-543 Citrate

PropertyValue
Molecular FormulaC₃₃H₃₉NO₁₁S
Molecular Weight657.73 g/mol
CAS Number1415562-83-2
Hydrogen Bond Acceptors11
Hydrogen Bond Donors4
Aromatic Rings3
Solubility (DMSO)200 mg/mL

Pharmacological Activity:PF-543 Citrate demonstrates nanomolar potency against SPHK1 (IC₅₀ = 2.0 nM; Kᵢ = 3.6 nM), with >100-fold selectivity over SPHK2 (IC₅₀ > 5,000 nM) [3] [7] [10]. It competitively inhibits sphingosine binding, depleting intracellular S1P by 10-fold within 1 hour (EC₅₀ = 8.4 nM) while elevating sphingosine levels [3] [7]. In whole-blood assays, it suppresses S1P formation (IC₅₀ = 26.7 nM), confirming SPHK1 as the primary S1P source in human blood [7] [10].

Table 2: Pharmacological Profile of PF-543 Citrate

ParameterValueAssay System
SPHK1 IC₅₀2.0 nMRecombinant enzyme assay
SPHK1 Kᵢ3.6 nMSphingosine-competitive binding
Whole Blood S1P IC₅₀26.7 nMHuman whole blood
SPHK2 Selectivity>100-foldEnzyme panel
Cellular S1P Depletion (1h)90% reduction1483 cell line

Cellular Effects:

  • Induces apoptosis via caspase-3/7 activation in pulmonary arterial smooth muscle cells (EC₅₀ = 1 μM) [3] [7].
  • Triggers autophagy and necrosis in cancer cells at micromolar concentrations [7] [10].
  • Abolishes SPHK1 expression at nanomolar concentrations (10–1,000 nM) [7].

Historical Development and Pharmaceutical Significance

Development Timeline:PF-543 was developed by Pfizer as part of a structure-activity relationship (SAR) campaign to identify non-lipid SPHK1 inhibitors. Key milestones include:

  • 2012: Initial identification of the benzenesulfonyl-biphenyl scaffold as critical for SPHK1 inhibition [4] [10].
  • 2013: Optimization led to PF-543, the most potent SPHK1 inhibitor at the time (Kᵢ = 3.6 nM) [1] [10].
  • 2019: Synthesis of fluorescent derivatives (e.g., BODIPY-PF-543; IC₅₀ = 19.92 nM) validated cytosolic SPHK1 targeting without loss of activity [4].

Drug Development Context:PF-543 exemplifies Class I in the Structure–Tissue Exposure/Selectivity–Activity Relationship (STAR) framework:

  • High specificity/potency: Nanomolar SPHK1 inhibition.
  • High tissue exposure/selectivity: Reduces right ventricular hypertrophy in vivo (1 mg/kg, ip) without affecting vascular remodeling [7].
  • Low therapeutic dose: Effective at sub-micromolar concentrations in vivo [2] [7].

Table 3: Key Milestones in PF-543 Development

YearMilestoneSignificance
2012Benzenesulfonyl scaffold identificationBasis for non-lipid inhibitor design
2013PF-543 characterization (Kᵢ = 3.6 nM)Most potent SPHK1 inhibitor reported
2019BODIPY-PF-543 synthesisConfirmed cytosolic target engagement
2023Therapeutic potential review (Biomed Pharmacother)Validated anti-cancer/anti-fibrotic applications

Research Utility:

  • Mechanistic probe: Used in >100 studies to elucidate SPHK1/S1P roles in cancer, inflammation, and fibrosis [1] [5].
  • Therapeutic lead: Provides proof-of-concept for SPHK1 inhibition in pulmonary hypertension and chemoresistant cancers [2] [5].

Role of Sphingosine Kinase 1 (SPHK1) in Cellular Signaling

Enzymatic Function and Localization:SPHK1 (gene ID: 8877) catalyzes sphingosine phosphorylation to generate S1P, a rate-limiting step in sphingolipid metabolism. The enzyme resides primarily in the cytosol but translocates to the plasma membrane upon phosphorylation [2] [5]. Its expression is ubiquitous, with highest levels in gallbladder, esophagus, and vascular tissues [2].

S1P Signaling Pathways:S1P acts as both an intracellular messenger and extracellular ligand:

  • Intracellular: Binds TRAF2 to activate NF-κB, promoting cell survival and inflammation [2] [5].
  • Extracellular: Activates G-protein-coupled receptors (S1PR1-5), triggering:
  • PI3K/AKT and MAPK/ERK pathways → Cell proliferation and migration.
  • STAT3 activation → Tumor angiogenesis and metastasis [5] [9].

Disease Associations:SPHK1 overexpression is oncogenic:

  • Cancer: Elevates S1P in ovarian, prostate, and breast tumors, driving chemoresistance via:
  • Upregulation of MDR1/P-glycoprotein drug efflux pumps [5].
  • Suppression of caspase-mediated apoptosis [1] [5].
  • Fibrosis: SPHK1/S1P axis activates TGF-β signaling in hepatic and pulmonary fibroblasts [1].
  • Inflammation: S1P recruits lymphocytes via S1PR1, exacerbating autoimmune pathologies [5] [9].

Table 4: Therapeutic Areas Linked to SPHK1 Dysregulation

Disease AreaMechanism of SPHK1/S1P InvolvementPF-543 Evidence
Chemoresistant cancersS1P-induced MDR1/P-gp overexpressionRestores chemotherapy sensitivity
Pulmonary hypertensionS1P-dependent vascular remodelingReduces right ventricular hypertrophy
Autoimmune disordersS1PR1-mediated lymphocyte traffickingSuppresses T-cell recruitment
Hepatic fibrosisS1P activation of TGF-β in stellate cellsAttenuates collagen deposition

PF-543 as a Mechanistic Tool:

  • Confirmed cytosolic SPHK1 inhibition via BODIPY-PF-543 localization studies [4].
  • Disrupts glycolytic energy supply in hepatocellular carcinoma by inhibiting PFKFB3 [2] [5].
  • Modulates p53 and Nrf-2 in cardiac tissue, mitigating oxidative stress [7].

Properties

CAS Number

1415562-83-2

Product Name

PF-543 (Citrate)

IUPAC Name

[(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C33H39NO11S

Molecular Weight

657.7 g/mol

InChI

InChI=1S/C27H31NO4S.C6H8O7/c1-21-14-24(20-33(30,31)27-7-3-2-4-8-27)16-26(15-21)32-19-23-11-9-22(10-12-23)17-28-13-5-6-25(28)18-29;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-4,7-12,14-16,25,29H,5-6,13,17-20H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t25-;/m1./s1

InChI Key

PWXXWUWKNPXSGW-VQIWEWKSSA-N

SMILES

CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)CN3CCCC3CO)CS(=O)(=O)C4=CC=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Synonyms

[(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol;2-hydroxypropane-1,2,3-tricarboxylic acid

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)CN3CCCC3CO)CS(=O)(=O)C4=CC=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Isomeric SMILES

CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)CN3CCC[C@@H]3CO)CS(=O)(=O)C4=CC=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.